molecular formula C12H15F3N2 B12072760 5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine

5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12072760
M. Wt: 244.26 g/mol
InChI Key: OMCUJWADRXMRMJ-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative with the molecular formula C₁₂H₁₅F₃N₂ and a molecular weight of 244.26 g/mol . Its structure features a cyclohexyl group at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position of the pyridine ring, along with an amine (-NH₂) substituent at the 2-position. The compound is cataloged under CAS number 2138335-33-6 and is characterized by high purity (≥95%) in commercial supplies .

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

5-cyclohexyl-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-6-9(7-17-11(10)16)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,16,17)

InChI Key

OMCUJWADRXMRMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(N=C2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with cyclohexylamine in the presence of a palladium catalyst and a base . The reaction is carried out in a solvent such as 1,4-dioxane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts, solvents, and reaction parameters is crucial for scaling up the production.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Key Chemical Reactions

The compound can undergo various reactions:

  • Oxidation : Can be oxidized to form pyridine N-oxides using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can yield amine derivatives when treated with lithium aluminum hydride.
  • Substitution : Nucleophilic substitution can occur at the pyridine ring, allowing for further functionalization.

Chemistry

5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine serves as a crucial building block in synthesizing more complex molecules. Its unique trifluoromethyl group enhances lipophilicity, making it valuable in creating compounds that can penetrate biological membranes effectively .

Biology

In biological research, this compound has been investigated as a potential ligand in biochemical assays. Its ability to modulate receptor activity makes it a candidate for studying various biological pathways.

Medicine

The pharmacological properties of 5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine are under exploration for potential therapeutic applications. Studies have indicated its efficacy against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing its antibacterial properties .

Case Study: Antibacterial Activity

A study evaluated several pyridine derivatives for their antibacterial efficacy against MRSA. The results indicated that compounds similar to 5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 20 μg/mL, demonstrating significant antibacterial activity .

Industry

In industrial applications, 5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine is utilized in developing new materials and catalysts. Its unique properties allow it to be incorporated into specialty chemicals that require specific functional characteristics .

Table 1: Antibacterial Activity of Related Compounds

CompoundStructureMinimum Inhibitory Concentration (MIC) μg/mL
Compound ACF₃4–8
Compound BCl20
Compound CH320

This table summarizes the antibacterial activity of several compounds related to 5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine against MRSA, indicating its potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclohexyl group may contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Size and Lipophilicity

Compound Name Substituent at 5-Position Molecular Weight (g/mol) logP* (Predicted)
5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine Cyclohexyl 244.26 3.8–4.2
5-Ethyl-3-(trifluoromethyl)pyridin-2-amine Ethyl 190.17 2.1–2.5

The cyclohexyl group in the target compound increases molecular weight by ~54 g/mol compared to the ethyl analog. This substitution also elevates lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility.

Aromatic vs. Aliphatic Substituents

Compound Name 5-Position Substituent Key Structural Feature
5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine Cyclohexyl (aliphatic) Hydrophobic, flexible
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine 3-Fluorophenyl (aromatic) Planar, π-π stacking capability

The fluorophenyl group in the latter compound introduces aromaticity, enabling interactions with biological targets via π-π stacking or dipole effects. In contrast, the cyclohexyl group’s flexibility may favor binding to hydrophobic pockets.

Electron-Withdrawing and Activating Groups

Compound Name Substituents Electronic Effects
5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine -CF₃ (strong EWG), -NH₂ (activating) Ring deactivation at 3-position
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine -Cl, -NO₂, -CF₃ Strong deactivation, reduced reactivity

Functional Group Variations

Compound Name Core Structure Notable Functional Groups
5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine Pyridine -NH₂, -CF₃, cyclohexyl
2-{[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}pyridin-3-amine Bipyridine with sulfanyl linker -S- bridge, dual pyridine rings

The sulfanyl-linked bipyridine derivative exhibits distinct electronic properties due to the sulfur atom’s polarizability, which may enhance hydrogen bonding or metal coordination compared to the single pyridine core of the target compound.

Research Implications

  • Drug Design : The cyclohexyl group’s lipophilicity may improve blood-brain barrier penetration, making the target compound a candidate for central nervous system-targeted therapies .
  • Agrochemicals: Electron-withdrawing -CF₃ and -NO₂ groups in analogs like 6-chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine could enhance pesticidal activity .
  • Synthetic Challenges : Bulky substituents (e.g., cyclohexyl) may complicate regioselective functionalization compared to smaller groups like ethyl .

Biological Activity

5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that has garnered attention for its significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a cyclohexyl group and a trifluoromethyl group. Its molecular formula is C12H14F3NC_{12}H_{14}F_3N with a molecular weight of approximately 233.24 g/mol. The trifluoromethyl group enhances the electronic properties of the molecule, influencing its biological interactions and activities.

Biological Activity Overview

Research indicates that 5-cyclohexyl-3-(trifluoromethyl)pyridin-2-amine exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against certain Gram-positive bacteria and yeast, indicating potential as an antimicrobial agent.
  • Cytotoxicity : Studies have reported cytotoxic effects against cancer cell lines such as HepG2, suggesting its utility in cancer therapeutics.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, contributing to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group plays a crucial role in modulating the compound's binding affinity to these targets. For instance, the presence of this group has been linked to enhanced inhibitory effects on certain enzymes involved in cell signaling pathways .

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that 5-cyclohexyl-3-(trifluoromethyl)pyridin-2-amine exhibited a minimum inhibitory concentration (MIC) of 4–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic candidate .
  • Cytotoxic Effects : A study reported that the compound induced significant cytotoxicity in HepG2 cells with an IC50 value greater than 100 µM, indicating a promising lead for further development in cancer therapy .
  • Enzyme Inhibition : The compound was evaluated for its inhibitory activity against human neuronal nitric oxide synthase (nNOS), showing potential as a selective inhibitor with implications for neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of 5-cyclohexyl-3-(trifluoromethyl)pyridin-2-amine compared to structurally similar compounds:

Compound NameStructureAntimicrobial ActivityCytotoxicity (IC50)Enzyme Inhibition
5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amineStructureYes (MIC: 4–8 µg/mL)>100 µMnNOS Inhibitor
5-Bromo-N-cyclohexyl-N,3-dimethylpyridin-2-amineStructureModerate>50 µMNo
N-Cyclohexyl-N-methylpyridin-2-aminesStructureNo>200 µMWeak

Q & A

Basic: What are the common synthetic routes for 5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine?

Answer:
The synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling reactions. For analogous compounds like 3-chloro-5-(trifluoromethyl)pyridin-2-amine, substitution reactions with amines under reflux in polar aprotic solvents (e.g., DMF, acetonitrile) achieve yields up to 87% . For the cyclohexyl variant, introducing the cyclohexyl group may require Suzuki-Miyaura coupling using a cyclohexylboronic acid and a halogenated pyridine precursor (e.g., 3-bromo-5-(trifluoromethyl)pyridin-2-amine). Key parameters include:

  • Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf).
  • Solvents: THF or toluene with aqueous Na₂CO₃.
  • Temperature: 80–100°C for 12–24 hours.
    Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%) .

Basic: Which analytical techniques are essential for characterizing 5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine?

Answer:
Critical techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents). For example, the amine proton typically appears at δ 5.8–6.2 ppm in DMSO-d₆ .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 261.1 for C₁₂H₁₆F₃N₂).
  • X-ray Crystallography: Resolves hydrogen-bonding patterns (e.g., amine-pyridine N-atom interactions forming cyclic dimers) and Cl⋯Cl contacts (≈3.28 Å) .
  • HPLC: Assesses purity (>98%) using C18 columns (acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies may arise from polymorphic forms or solvent impurities. Strategies include:

  • Standardized Solvent Systems: Test solubility in DMSO, ethanol, and water at 25°C vs. 40°C.
  • Dynamic Light Scattering (DLS): Detects aggregation in aqueous buffers.
  • Differential Scanning Calorimetry (DSC): Identifies polymorph transitions (e.g., endothermic peaks at 150–160°C).
  • Computational Modeling: COSMO-RS predicts solubility trends based on molecular charge distribution .

Advanced: How can regioselectivity be optimized during cyclohexyl group introduction?

Answer:
Regioselectivity is controlled via:

  • Directing Groups: A pyridine N-oxide directs C-H activation at the 5-position for cyclohexyl coupling.
  • Catalytic Systems: Pd(OAc)₂ with XPhos ligands enhances selectivity in Suzuki reactions.
  • Solvent Effects: DMF increases Pd catalyst activity, while toluene minimizes side reactions.
  • Reaction Monitoring: LC-MS tracks intermediate formation to halt reactions before by-products dominate .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry: The trifluoromethyl group improves metabolic stability in kinase inhibitors or antimicrobial agents.
  • Agrochemical Development: Serves as a fungicide intermediate (e.g., fluazinam analogs) .
  • Material Science: Fluorinated pyridines enhance thermal stability in polymers .

Advanced: How do intermolecular interactions influence crystallinity and formulation?

Answer:

  • Hydrogen Bonding: Amine groups form centrosymmetric dimers (N–H⋯N), stabilizing crystal lattices and reducing hygroscopicity .
  • Halogen Interactions: Cl⋯Cl or CF₃⋯π contacts (≈3.3 Å) affect melting points and dissolution rates.
  • Formulation Impact: High crystallinity requires milling for bioavailability; amorphous forms (spray-dried) improve solubility but require stabilizers .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE: Gloves (nitrile) and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to potential amine volatility.
  • Storage: Inert atmosphere (N₂) at –20°C to prevent degradation .

Advanced: What strategies mitigate by-product formation during synthesis?

Answer:

  • Stoichiometric Control: Limit cyclohexylamine excess to ≤1.2 equivalents.
  • Temperature Gradients: Stepwise heating (60°C → 100°C) reduces decomposition.
  • By-Product Identification: LC-MS or GC-MS detects intermediates like 3-cyclohexyl-5-(trifluoromethyl)pyridine, guiding process optimization .

Basic: How is the compound’s stability assessed under varying pH conditions?

Answer:

  • Forced Degradation Studies: Incubate in pH 1–13 buffers (37°C, 24 hours).
  • HPLC Monitoring: Quantify degradation products (e.g., hydrolyzed amines or cyclohexanol derivatives).
  • Kinetic Analysis: Pseudo-first-order rate constants determine pH-dependent stability .

Advanced: What computational tools predict the compound’s biological activity?

Answer:

  • Molecular Docking (AutoDock Vina): Screens binding affinity to target proteins (e.g., CYP450 enzymes).
  • QSAR Models: Relate substituent effects (e.g., logP of cyclohexyl vs. methyl) to antifungal activity.
  • MD Simulations: Assess membrane permeability using lipid bilayer models .

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